molecular formula C5H4N2O B1325030 5-Methylisoxazole-3-carbonitrile CAS No. 57351-99-2

5-Methylisoxazole-3-carbonitrile

Cat. No. B1325030
Key on ui cas rn: 57351-99-2
M. Wt: 108.1 g/mol
InChI Key: JTPIMYCMWLOEDD-UHFFFAOYSA-N
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Patent
US08048887B2

Procedure details

5-Methylisoxazole-3-carbonitrile (1.0 g, 1 mmol) was dissolved in THF. Ti(Oi-Pr) 4 (1.2 mmol) was added dropwise over a period of 5-10 min and the reaction mixture was stirred at r.t for 15 min. It was then cooled down to 0° C. and EtMgBr (2.5 mmol) was added dropwise over a period of 10-15 min. It was stirred at 0° C. for 15 min. and then stirred at rt for 1 hr. The mixture was cooled again to 0° C. and BF3OEt2 (2 mmol) was added dropwise over a period of 5-10 min at 0° C. After the mixture was stirred for 10 min at 0° C. and 1 hr at rt, 1 N NaOH was added at 0° C. DCM was added to the reaction mixture which was then stirred for 5-10 min. This alkaline solution was filtered through CELITE® and washed with DCM. The organic layer was concentrated and residue purified by flash chromatography on silica gel using 10% chloroform/methanol. Yield: 0.6 g 1H NMR (400 MHz, CDCl3): δ 0.96-1.05 (m, 4H), 2.36 (s, 3H), 5.59 (s, 1H). LCMS: (ES+) m/z observed 138.7.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Ti(Oi-Pr)
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Quantity
2.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]#[N:8])[CH:3]=1.F[C:10]1C=CC(C2OC3C=CC(C4C=CC(C5C=CC=C(C(O)=O)C=5)=C(C(=O)NCC(C)C)C=4)=CC=3C=2C(=O)NC)=C[CH:11]=1.CC[Mg+].[Br-].[OH-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2([NH2:8])[CH2:11][CH2:10]2)[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=NO1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Ti(Oi-Pr)
Quantity
1.2 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(NC)=O)C=C(C=C2)C2=CC(=C(C=C2)C2=CC(=CC=C2)C(=O)O)C(NCC(C)C)=O
Step Three
Name
Quantity
2.5 mmol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was stirred at 0° C. for 15 min.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at rt for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to 0° C.
ADDITION
Type
ADDITION
Details
BF3OEt2 (2 mmol) was added dropwise over a period of 5-10 min at 0° C
Duration
7.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 10 min at 0° C. and 1 hr at rt
Duration
1 h
STIRRING
Type
STIRRING
Details
was then stirred for 5-10 min
Duration
7.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
This alkaline solution was filtered through CELITE®
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
residue purified by flash chromatography on silica gel using 10% chloroform/methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=CC(=NO1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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